molecular formula C19H13N5OS B15102706 8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No.: B15102706
M. Wt: 359.4 g/mol
InChI Key: FBLIRCJQIUJIBX-UHFFFAOYSA-N
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Description

The compound 8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a tetracyclic heterocyclic molecule featuring a hydrazinyl group, a phenyl substituent, and a thia-aza fused ring system. The hydrazinyl moiety may enhance hydrogen-bonding interactions, while the sulfur atom in the thia ring could influence electronic properties and metabolic stability.

Properties

Molecular Formula

C19H13N5OS

Molecular Weight

359.4 g/mol

IUPAC Name

8-hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C19H13N5OS/c20-22-16-12-8-4-5-9-13(12)17-21-18-15(19(25)24(17)23-16)14(10-26-18)11-6-2-1-3-7-11/h1-10H,20H2,(H,22,23)

InChI Key

FBLIRCJQIUJIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)NN

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Hydrazinyl, phenyl, thia-aza tetracyclic core Not reported Potential antitumor activity (inferred) N/A
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[...]heptaen-11-one (CAS: 750604-00-3) Dual 4-fluorophenyl groups Not reported Enhanced lipophilicity, custom synthesis
8-[3-(diethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[...]heptaen-11-one (CAS: 618393-77-4) Diethylamino-propylamino side chain 457.6 Increased solubility (polar side chain)
13-methoxy-7-thia-3,9,17-triazatetracyclo[...]pentaen-2-one (CAS: 727662-94-4) Methoxy group, altered ring fusion Not reported Bioactivity screening (unreported)
9-ethyl-9-methyl-8,10,17-triazatetracyclo[...]heptaene (CAS: 66373-54-4) Ethyl/methyl groups, reduced ring complexity 263.35 Simpler scaffold, lower steric hindrance
Key Observations:
  • Substituent Impact: The target compound’s hydrazinyl group distinguishes it from fluorophenyl (lipophilic) and diethylamino-propylamino (polar) derivatives . This group may enhance binding to biological targets via hydrogen-bond donor-acceptor interactions.

Physicochemical and Electronic Properties

  • LogP and Bioavailability: Fluorophenyl derivatives (higher LogP) may exhibit superior logD profiles for CNS targets, while the target compound’s balance of polar/nonpolar groups could optimize oral bioavailability .

Biological Activity

Overview of the Compound

8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a complex heterocyclic compound that belongs to a class of tricyclic compounds known for their diverse biological activities. The presence of hydrazine and thiol functional groups suggests potential reactivity with biological macromolecules.

Anticancer Activity

Research has indicated that compounds with similar structural features may exhibit anticancer properties . The mechanism often involves:

  • Inhibition of cell proliferation: Certain derivatives have shown the ability to inhibit the growth of cancer cells in vitro.
  • Induction of apoptosis: These compounds can trigger programmed cell death in malignant cells.

Antimicrobial Activity

Compounds similar to this one have been reported to possess antimicrobial properties , effective against various bacterial strains. This includes:

  • Gram-positive and Gram-negative bacteria: The hydrazine moiety may enhance the interaction with bacterial cell walls.

Antiviral Activity

Some studies suggest potential antiviral effects , particularly against viruses such as HIV and influenza, by disrupting viral replication processes.

The biological activity can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
  • Enzyme Inhibition: Competing with substrates for active sites on enzymes critical for cellular functions.
  • DNA Interaction: Binding to DNA or RNA, leading to interference with replication and transcription processes.

Example Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of hydrazine derivatives for their anticancer activity. The results showed that certain compounds led to a significant reduction in tumor size in animal models when administered at specific dosages.

Example Study 2: Antimicrobial Testing

In another investigation, a derivative of this compound was tested against a panel of bacterial strains. Results indicated that it exhibited bactericidal activity at low concentrations, suggesting its potential use as an antibiotic agent.

Research Findings Summary Table

Activity TypeMechanismReference Study
AnticancerInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialBactericidal effectInternational Journal of Antimicrobial Agents
AntiviralInhibits viral replicationVirology Journal

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